

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one chemical properties

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B1489643

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An In-Depth Technical Guide to the Chemical Properties of **2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one**

Introduction

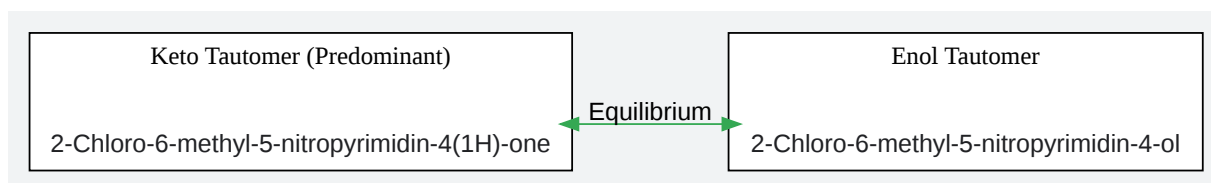
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, **2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one** (CAS No. 18686-26-5) emerges as a highly versatile and reactive intermediate. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a pyrimidinone core—makes it an invaluable building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one possesses a well-defined structure characterized by a pyrimidine ring substituted at key positions. The "(1H)-one" nomenclature indicates that the compound predominantly exists in the keto tautomeric form. However, it is

crucial to recognize its potential to exist in equilibrium with its enol tautomer, 2-Chloro-6-methyl-5-nitropyrimidin-4-ol. This tautomerism, while often favoring the keto form, can influence the molecule's reactivity, particularly in reactions involving the C4-oxygen.



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Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

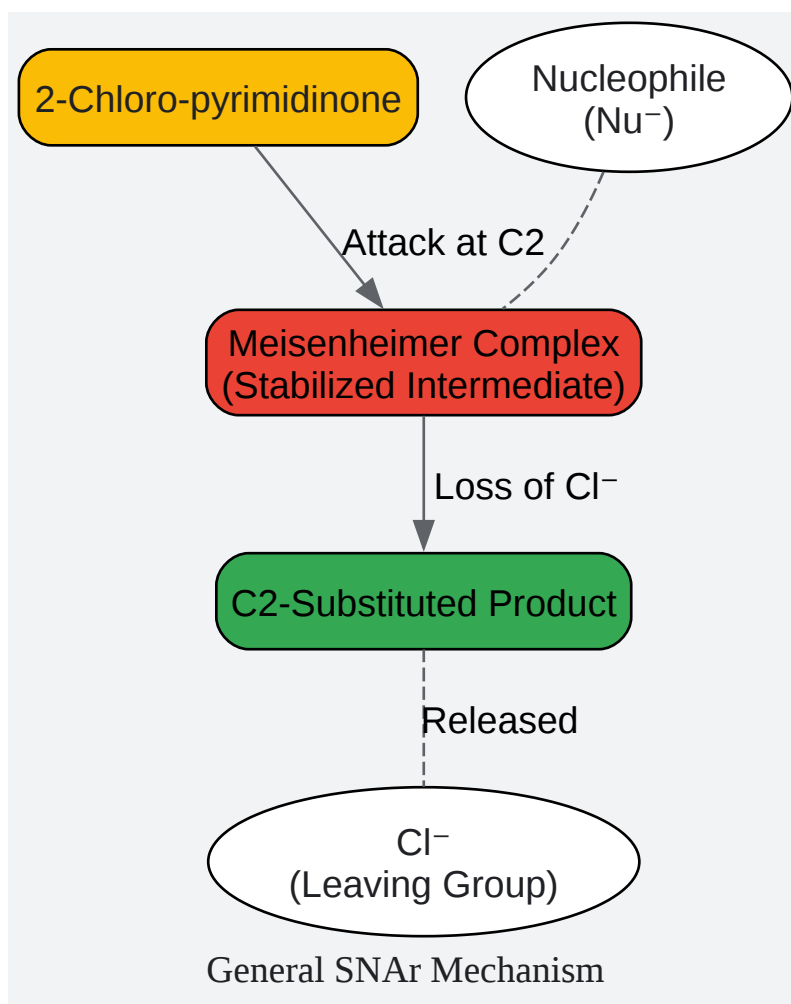
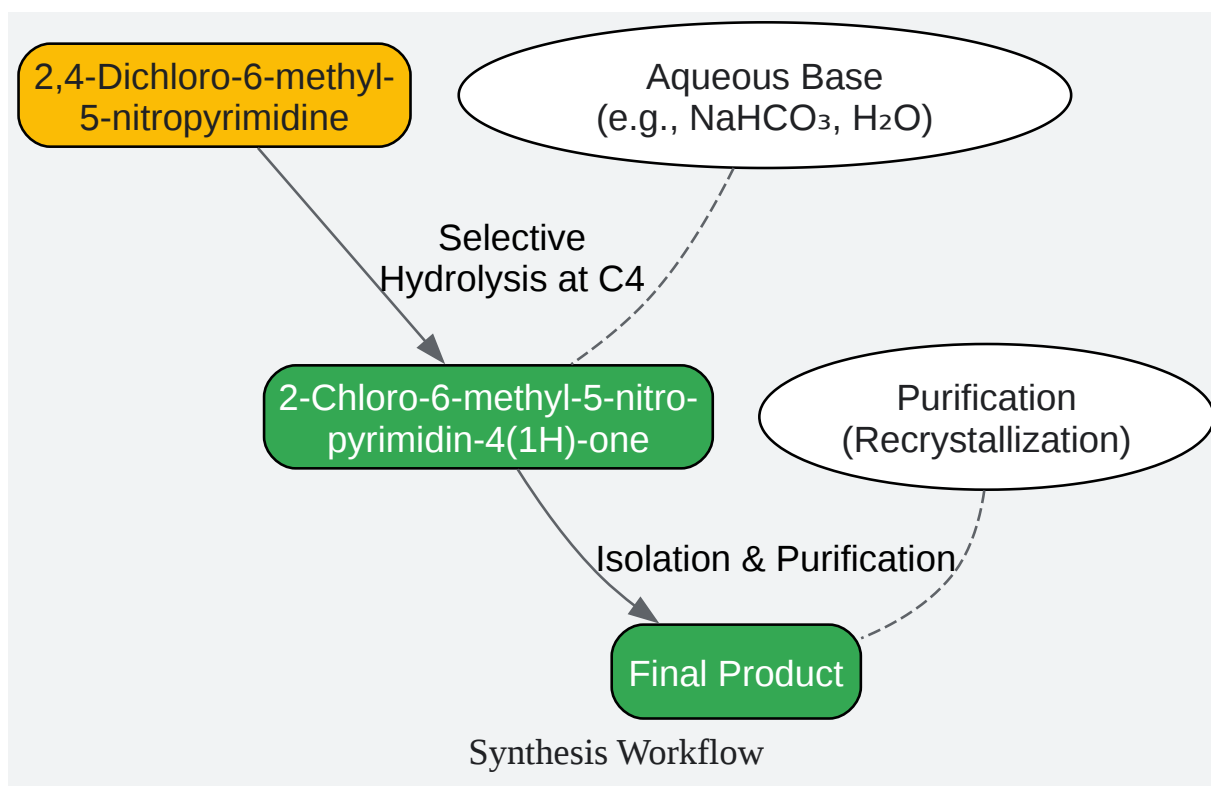
The fundamental physical and chemical properties are summarized below. These values are essential for experimental design, including solvent selection and reaction setup.

Property	Value	Reference
CAS Number	18686-26-5	N/A
Molecular Formula	C ₅ H ₄ ClN ₃ O ₃	N/A
Molecular Weight	189.56 g/mol	N/A
Appearance	Typically a light yellow to beige solid	General Observation
Melting Point	Data not consistently reported; requires experimental verification.	N/A
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). Limited solubility in water and non-polar solvents.	General Chemical Principles

Synthesis and Purification

Primary Synthetic Route

The most common and efficient synthesis of **2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one** involves the selective hydrolysis of its precursor, 2,4-Dichloro-6-methyl-5-nitropyrimidine.^[1] This reaction leverages the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic substitution than the C2-chloro group due to its para relationship with the strongly electron-withdrawing nitro group. This electronic effect stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4, making it the preferred site for hydrolysis.



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References

- 1. 2-CHLORO-6-METHYL-5-NITRO-4(1H)-PYRIMIDINONE synthesis - chemicalbook [chemicalbook.com]
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